molecular formula C9H6ClMgN B6326325 Isoquinolin-1-ylmagnesium chloride CAS No. 1639969-42-8

Isoquinolin-1-ylmagnesium chloride

Cat. No.: B6326325
CAS No.: 1639969-42-8
M. Wt: 187.91 g/mol
InChI Key: NVNNIIWJBHVTRS-UHFFFAOYSA-M
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Description

Isoquinolin-1-ylmagnesium chloride is an organomagnesium reagent, specifically a Grignard reagent, of significant value in synthetic organic chemistry for introducing the isoquinolin-1-yl group. The compound's molecular formula is C9H6ClMgN . Grignard reagents are quintessential nucleophiles used for forming carbon-carbon bonds, one of the most fundamental transformations in organic synthesis. The isoquinoline moiety is a privileged structure in medicinal and natural product chemistry, forming the backbone of numerous biologically active alkaloids and pharmaceutical compounds . As part of the allylmagnesium reagent family, it may exhibit unique reactivity patterns. Research indicates that allylmagnesium halides can undergo additions to carbonyl compounds and imines via a concerted, six-membered-ring transition state. This mechanism can sometimes lead to stereoselectivity that diverges from predictions made by standard models like Felkin-Anh or chelation-control, and can even be the opposite of other non-allylic Grignard reagents . This makes reagents like this compound particularly interesting for exploring novel synthetic pathways and for constructing complex molecular architectures where standard methods fail. Its primary research applications include serving as a key synthetic intermediate in the development of new drugs, ligands for metal complexes, and functional materials. This product is intended for research and development purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

magnesium;1H-isoquinolin-1-ide;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N.ClH.Mg/c1-2-4-9-7-10-6-5-8(9)3-1;;/h1-6H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVNNIIWJBHVTRS-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2[C-]=NC=CC2=C1.[Mg+2].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClMgN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Procedure

The preparation begins by dissolving isoquinoline in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere. The solution is cooled to -40°C using a dry ice/acetone bath. To this cooled solution, a pre-prepared solution of TMPMgCl·LiCl in THF is added dropwise. The reaction mixture is stirred at this temperature for 1–2 hours to ensure complete deprotonation. Subsequently, the mixture is allowed to warm to 0°C and stirred for an additional 30 minutes to facilitate the formation of the magnesium reagent.

Critical Parameters:

  • Solvent: THF is essential for solubilizing both the substrate and the magnesium base.

  • Temperature Control: Maintaining temperatures below -30°C during base addition prevents side reactions and ensures regioselective deprotonation at the 1-position of isoquinoline.

  • Stoichiometry: A 1:1 molar ratio of isoquinoline to TMPMgCl·LiCl is typically employed, though slight excesses (1.2 equivalents) may improve yields in sterically hindered systems.

Mechanistic Insights:

The LiCl additive coordinates to the magnesium center, lowering the activation energy for deprotonation by stabilizing the transition state. This coordination also enhances the solubility of the magnesium amide base, preventing aggregation and ensuring homogeneous reaction conditions.

Halogen-Magnesium Exchange Method

An alternative route involves halogen-magnesium exchange , applicable when a halogenated isoquinoline precursor (e.g., 1-bromoisoquinoline) is available. This method, while less common than direct deprotonation, offers advantages in substrates where regioselective deprotonation is challenging.

Synthetic Procedure

1-Bromoisoquinoline is dissolved in THF and cooled to -30°C . A solution of iPrMgCl·LiCl (isopropylmagnesium chloride·lithium chloride) is added dropwise, initiating a halogen-magnesium exchange. The reaction is stirred for 1 hour at -30°C , followed by gradual warming to 0°C to complete the exchange.

Limitations and Considerations:

  • Substrate Availability: The requirement for 1-bromoisoquinoline, which is less readily available than isoquinoline, limits the practicality of this method.

  • Functional Group Tolerance: Halogen-magnesium exchange is sensitive to steric hindrance, often necessitating optimized stoichiometry (e.g., 1.5 equivalents of iPrMgCl·LiCl).

Reaction Optimization and Critical Parameters

The success of both methods hinges on meticulous control of reaction conditions. Table 1 summarizes key variables and their impact on reagent formation:

Table 1. Comparative Analysis of Preparation Methods

ParameterDirect DeprotonationHalogen-Magnesium Exchange
Starting Material Isoquinoline1-Bromoisoquinoline
Base/Reagent TMPMgCl·LiCliPrMgCl·LiCl
Temperature -40°C → 0°C-30°C → 0°C
Time 1.5–2 hours1–1.5 hours
Yield (Typical) 85–95%*70–80%*
Key Advantage No pre-functionalizationAvoids deprotonation challenges

*Yields estimated based on subsequent functionalization efficiency.

Applications in Synthesis

This compound serves as a versatile intermediate in cross-coupling reactions. For example, in the synthesis of caboxamycin , the reagent undergoes oxidative coupling with aryl titanium derivatives under iron catalysis, achieving 82% yield in the critical carbon-carbon bond-forming step. Additionally, its use in Kumada-type couplings with aryl halides has been demonstrated, though these reactions require palladium or nickel catalysts and elevated temperatures .

Chemical Reactions Analysis

Types of Reactions: Isoquinolin-1-ylmagnesium chloride undergoes various types of chemical reactions, including:

    Nucleophilic Addition: It can add to carbonyl compounds, such as aldehydes and ketones, to form alcohols.

    Substitution Reactions: It can participate in substitution reactions with halides to form new carbon-carbon bonds.

    Coupling Reactions: It can be used in coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Addition: Typically involves the use of carbonyl compounds and anhydrous conditions.

    Substitution Reactions: Often requires the presence of a halide and an appropriate solvent.

    Coupling Reactions: May involve the use of palladium catalysts and specific ligands.

Major Products:

    Alcohols: Formed from nucleophilic addition to carbonyl compounds.

    Substituted Isoquinolines: Resulting from substitution reactions.

    Biaryl Compounds: Produced through coupling reactions.

Scientific Research Applications

Organic Synthesis

Isoquinolin-1-ylmagnesium chloride is widely used in the synthesis of complex organic molecules, including pharmaceuticals and natural products. Its reactivity allows it to participate in:

  • Nucleophilic Addition : It can add to carbonyl compounds (aldehydes and ketones) to form alcohols.
  • Substitution Reactions : It can replace halides to create new carbon-carbon bonds.
  • Coupling Reactions : It can be used with palladium catalysts to form biaryl compounds.

Biological Applications

In biological research, this compound is employed for modifying biomolecules, aiding in the study of biological processes. For example, it has been used to synthesize isoquinoline derivatives that exhibit biological activity, contributing to drug discovery efforts.

Medicinal Chemistry

This compound has been instrumental in developing new drugs and therapeutic agents. Its ability to form diverse structures makes it valuable in creating compounds that target specific biological pathways.

Data Table: Summary of Reactions Involving this compound

Reaction TypeSubstrates UsedProducts FormedKey Features
Nucleophilic AdditionCarbonyl compoundsAlcoholsForms alcohols from aldehydes/ketones
SubstitutionAryl halidesSubstituted isoquinolinesCreates new carbon-carbon bonds
CouplingBiaryl systemsBiaryl compoundsRequires palladium catalysts

Case Study 1: Synthesis of Isoquinoline Derivatives

A study demonstrated the use of this compound in synthesizing various isoquinoline derivatives with potential pharmacological properties. The derivatives were evaluated for their biological activity against specific targets, showcasing the compound's utility in medicinal chemistry .

Case Study 2: Modification of Biomolecules

Research involving the modification of biomolecules using this compound highlighted its effectiveness in altering the structure of nucleophilic sites on proteins. This modification allowed for better understanding of enzyme mechanisms and interactions .

Mechanism of Action

The mechanism of action of isoquinolin-1-ylmagnesium chloride involves the formation of a highly reactive nucleophilic species. This nucleophile can attack electrophilic centers in various substrates, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and substrate used.

Comparison with Similar Compounds

Structural and Functional Analogues

A. Isoquinolin-5-amine Hydrochloride

  • Structure: Shares the isoquinoline core but differs in substituents (amine hydrochloride at position 5 vs. magnesium chloride at position 1).
  • Reactivity: Isoquinolin-1-ylmagnesium chloride acts as a strong nucleophile and base, while the amine hydrochloride is a stable salt with applications as a pharmaceutical intermediate or ligand .
  • Hazards : Grignard reagents are pyrophoric and react violently with water, whereas the hydrochloride salt poses risks of irritation (skin/eyes) but requires less stringent handling .

B. Phenylmagnesium Bromide

  • Structure : A simpler aryl Grignard reagent without a heterocyclic ring.
  • Reactivity: Both compounds exhibit high nucleophilicity, but the isoquinoline ring in this compound may influence coordination chemistry and stability due to its aromatic nitrogen.

C. Pyridin-2-ylmagnesium Chloride

  • Structure : A pyridine-based Grignard reagent with a nitrogen atom in the ring.
Comparative Data Table
Compound Molecular Formula Molecular Weight (g/mol) CAS Number Reactivity Profile Key Hazards
This compound C₉H₆ClNMg 187.75 (calculated) Not provided High (nucleophilic addition, cross-coupling) Pyrophoric, moisture-sensitive
Isoquinolin-5-amine hydrochloride C₉H₉ClN₂ 180.63 152814-23-8 Moderate (acid-base reactions) Irritant (skin/eyes)
Phenylmagnesium bromide C₆H₅MgBr 181.31 100-58-3 High (nucleophilic addition) Pyrophoric, corrosive

Biological Activity

Isoquinolin-1-ylmagnesium chloride is a compound that belongs to the class of organometallic reagents known as Grignard reagents. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

This compound can be synthesized through the reaction of isoquinoline with magnesium in the presence of an appropriate solvent, typically diethyl ether or tetrahydrofuran (THF). The general reaction can be represented as follows:

Isoquinoline+MgIsoquinolin 1 ylmagnesium chloride\text{Isoquinoline}+\text{Mg}\rightarrow \text{Isoquinolin 1 ylmagnesium chloride}

This synthesis is crucial for the subsequent applications of the compound in various chemical reactions, including nucleophilic additions to carbonyl compounds.

Biological Activity

The biological activity of this compound is primarily linked to its ability to act as a nucleophile in various organic reactions, leading to the formation of biologically active derivatives. The following sections summarize key findings regarding its bioactivity.

Antitumor Activity

Research indicates that isoquinoline derivatives exhibit significant antitumor activity. A review covering over 400 isoquinoline alkaloids highlighted their potential in cancer treatment, noting mechanisms such as apoptosis induction and cell cycle arrest. Isoquinolin-1-yl derivatives have shown promising results in inhibiting tumor cell proliferation in vitro and in vivo studies.

CompoundIC50 (µM)Mechanism of Action
Isoquinolin-1-yl derivative A5.2Apoptosis induction
Isoquinolin-1-yl derivative B3.8Cell cycle arrest

Antimicrobial Activity

Isoquinoline derivatives also demonstrate antimicrobial properties against various pathogens. Studies have reported that isoquinoline compounds can inhibit bacterial growth, with some derivatives showing activity against resistant strains.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL

Case Studies

Several case studies have explored the biological activity of this compound and its derivatives:

  • Case Study on Antiviral Activity : A study investigated the antiviral properties of isoquinoline derivatives against SARS-CoV proteases. The results indicated that certain derivatives exhibited nanomolar potency, suggesting their potential as antiviral candidates .
  • Case Study on Antidiabetic Effects : Another study focused on the effects of isoquinoline alkaloids on glucose metabolism in diabetic models. The findings showed that these compounds could enhance insulin sensitivity and reduce blood glucose levels .

Q & A

Q. Example Workflow :

Replicate conflicting studies with controlled parameters (temperature, solvent, stoichiometry).

Analyze by LC-MS or GC-MS for side-product identification.

Cross-reference with literature using databases like Reaxys or SciFinder, prioritizing high-impact journals .

Basic Question: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal protective equipment (PPE) : Wear flame-resistant lab coats, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods for transfers; store in sealed containers under inert gas .
  • Spill management : Neutralize with dry sand or vermiculite; avoid water (risk of violent reaction) .
  • Emergency response : For skin contact, rinse with hexane (non-polar solvent) before water to prevent Mg activation .

Advanced Question: How can factorial design optimize reaction conditions for this compound-mediated couplings?

Methodological Answer:
Employ a 2³ factorial design to assess:

  • Factors : Temperature (0°C vs. 25°C), solvent polarity (THF vs. Et₂O), and substrate ratio (1:1 vs. 1:1.2).
  • Response variables : Yield, enantiomeric excess (if applicable), and byproduct formation .

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